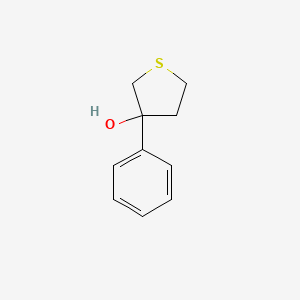
3-Phenylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylthiolan-3-ol is an organic compound with the molecular formula C₁₀H₁₂OS It is characterized by a thiol group attached to a thiolane ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiolan-3-ol typically involves the reaction of phenylmagnesium bromide with thiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}4\text{H}7\text{OS} \rightarrow \text{C}{10}\text{H}{12}\text{OS} + \text{MgBrOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiolane derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Phenylsulfonic acid derivatives.
Reduction: Thiolane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Phenylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenylthiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Thiophenol: Similar to 3-Phenylthiolan-3-ol but lacks the thiolane ring.
Phenylmethanethiol: Contains a thiol group attached to a phenyl ring but lacks the thiolane ring.
Benzyl mercaptan: Similar structure but with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both a thiolane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-phenylthiolan-3-ol |
InChI |
InChI=1S/C10H12OS/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
HPDIEPJBYXYQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


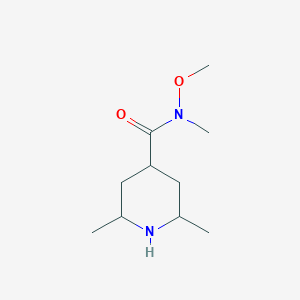
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)

![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13214458.png)
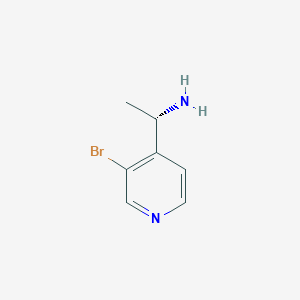
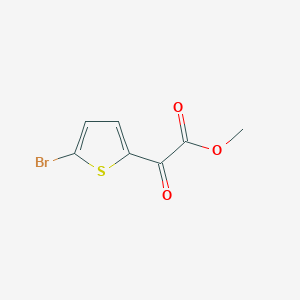
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13214470.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)


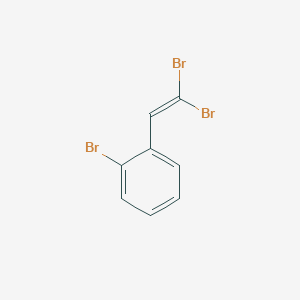
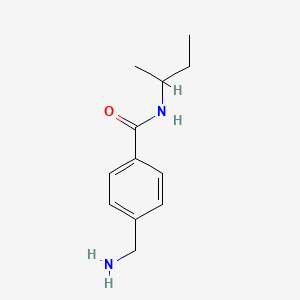
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
